(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound featuring a pyrrolidine ring substituted with an allyl group at the 4-position and a carboxylic acid group at the 2-position The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-proline.
Allylation: The allyl group is introduced at the 4-position of the pyrrolidine ring through an allylation reaction. This can be achieved using allyl bromide in the presence of a base like sodium hydride.
Carboxylation: The carboxylic acid group is introduced at the 2-position through a carboxylation reaction, often using carbon dioxide under high pressure.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to an aldehyde.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction to an alcohol or sodium borohydride (NaBH4) for reduction to an aldehyde.
Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution reactions.
Major Products
Epoxide: Formed from the oxidation of the allyl group.
Alcohol: Formed from the reduction of the carboxylic acid group.
Aldehyde: Formed from the oxidation of the allyl group or reduction of the carboxylic acid group.
Scientific Research Applications
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxyproline: A structurally similar compound with a hydroxyl group at the 4-position instead of an allyl group.
(2S,4R)-4-Methylpyrrolidine-2-carboxylic acid: Similar structure with a methyl group at the 4-position.
(2S,4R)-4-Benzylpyrrolidine-2-carboxylic acid: Similar structure with a benzyl group at the 4-position.
Uniqueness
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. The allyl group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2S,4R)-4-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-3-6-4-7(8(10)11)9-5-6;/h2,6-7,9H,1,3-5H2,(H,10,11);1H/t6-,7+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKUYUBQOIDWLE-HHQFNNIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC(NC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H]1C[C@H](NC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376070 | |
Record name | (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049755-14-7 | |
Record name | (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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